1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon This compound features a pyrazine ring fused with a dithiino ring and two cyano groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate dithiino and pyrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and consistency in the production process. The choice of raw materials, reaction conditions, and purification steps are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups or sulfur atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can lead to a variety of substituted pyrazine or dithiino derivatives.
Scientific Research Applications
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and materials with unique electronic properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur and nitrogen-containing compounds have shown efficacy.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with various biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these molecules, leading to potential therapeutic effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiino[2,3-b]thiadiazole-3,4-dicarbonitrile: This compound has a similar structure but includes a thiadiazole ring instead of a pyrazine ring.
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound features an indeno ring fused with a pyrazine ring and two cyano groups.
Uniqueness
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its specific combination of sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological molecules further distinguishes it from similar compounds.
Properties
CAS No. |
50869-11-9 |
---|---|
Molecular Formula |
C8H2N4S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
[1,4]dithiino[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H2N4S2/c9-3-5-6(4-10)14-8-7(13-5)11-1-2-12-8/h1-2H |
InChI Key |
FPOLEVHPVJCHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)SC(=C(S2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.